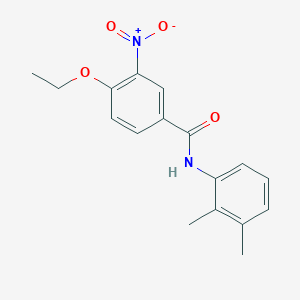
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine, also known as BAM-15, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have potential applications in various areas of scientific research, including mitochondrial biology, cancer research, and neurodegenerative diseases. In mitochondrial biology, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been found to increase the oxygen consumption rate and ATP production in cells, suggesting that it may improve mitochondrial function. In cancer research, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to induce apoptosis in cancer cells, indicating that it may have anti-cancer properties. In neurodegenerative diseases, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been found to protect against neuronal cell death and improve cognitive function in animal models.
Mecanismo De Acción
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine is believed to work by targeting the mitochondrial inner membrane and increasing the proton leak, which leads to an increase in mitochondrial respiration and ATP production. This process is thought to be mediated by the uncoupling protein 1 (UCP1), which is expressed in brown adipose tissue and plays a role in thermogenesis.
Biochemical and Physiological Effects:
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have several biochemical and physiological effects, including increased oxygen consumption rate, increased ATP production, and induction of apoptosis in cancer cells. In addition, (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine has been found to protect against neuronal cell death and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine is that it can be used to study mitochondrial function and metabolism in cells and tissues. However, one limitation of (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine is that it may have off-target effects on other cellular processes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine, including further investigation of its mechanism of action and its potential applications in mitochondrial biology, cancer research, and neurodegenerative diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine could help to optimize its use in scientific research.
Métodos De Síntesis
(4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methylphenol and 3,4-dimethoxybenzaldehyde in the presence of a reducing agent and a base. The resulting intermediate is then subjected to reductive amination to yield (4-bromo-2-methylphenyl)(3,4-dimethoxybenzyl)amine.
Propiedades
IUPAC Name |
4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-6-14(11)18-10-12-4-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFFYBOIJNQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)
![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
